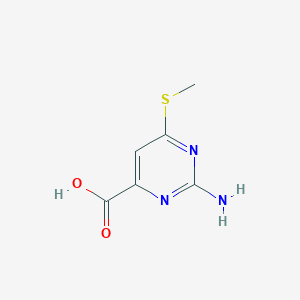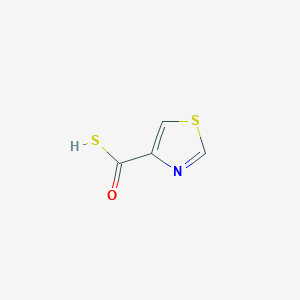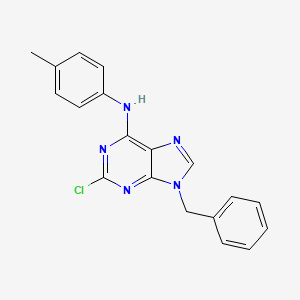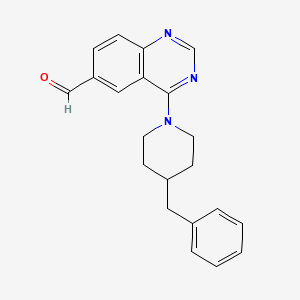
4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde is a heterocyclic compound that belongs to the quinazoline family. It is characterized by the presence of a quinazoline core structure substituted with a benzylpiperidine moiety and an aldehyde group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid with formamide or the cyclization of 2-aminobenzamide with formic acid.
Introduction of Benzylpiperidine Moiety: The benzylpiperidine moiety can be introduced through nucleophilic substitution reactions.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Potassium carbonate, sodium hydride, and various nucleophiles.
Major Products Formed
Oxidation: 4-(4-Benzylpiperidin-1-yl)quinazoline-6-carboxylic acid.
Reduction: 4-(4-Benzylpiperidin-1-yl)quinazoline-6-methanol.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an inhibitor of tyrosine kinases, which are involved in various cancer pathways.
Biological Research: It is used in the study of cellular signaling pathways and receptor interactions due to its ability to modulate kinase activity.
Chemical Biology: Researchers use this compound to investigate the structure-activity relationships of quinazoline derivatives and their biological effects.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting cancer and other diseases.
作用机制
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde involves the inhibition of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase . By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival . This mechanism makes it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
4-Anilinoquinazolines: These compounds also inhibit EGFR tyrosine kinase but may have different substituents on the quinazoline core.
4-(1-Benzyl-1H-indol-3-yl)-6,7-dimethoxyquinazoline: This compound exhibits moderate activity against protein tyrosine kinase ErbB-2.
Gefitinib: A well-known EGFR inhibitor used in the treatment of non-small-cell lung cancer.
Uniqueness
4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its benzylpiperidine moiety enhances its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
属性
CAS 编号 |
648449-24-5 |
|---|---|
分子式 |
C21H21N3O |
分子量 |
331.4 g/mol |
IUPAC 名称 |
4-(4-benzylpiperidin-1-yl)quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C21H21N3O/c25-14-18-6-7-20-19(13-18)21(23-15-22-20)24-10-8-17(9-11-24)12-16-4-2-1-3-5-16/h1-7,13-15,17H,8-12H2 |
InChI 键 |
XORCMHFPFSZEBK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C=C(C=C4)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


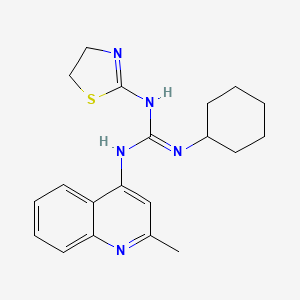
![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)


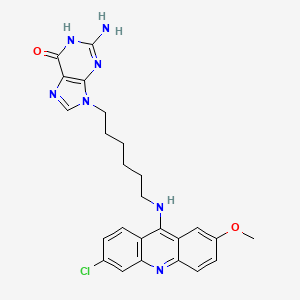
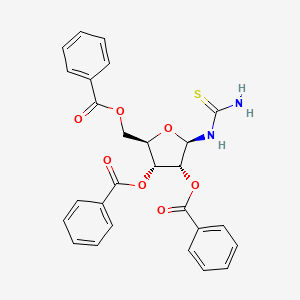

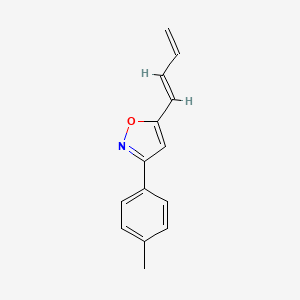
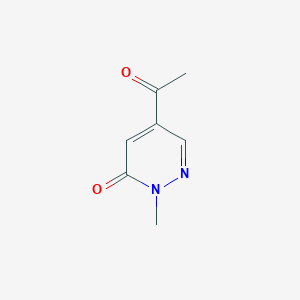
![5-Nitro-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12919462.png)

